molecular formula C13H10BrCl2N3O2 B13925449 N-(4-bromophenyl)-4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamide

N-(4-bromophenyl)-4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamide

Cat. No.: B13925449
M. Wt: 391.0 g/mol
InChI Key: PVADTCPVODIEKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a bromophenyl group, two chlorine atoms, a hydroxyethyl group, and a carboxamide group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.

    Introduction of Chlorine Atoms: Chlorination of the pyrimidine ring is achieved using reagents like phosphorus oxychloride (POCl3) under controlled conditions.

    Attachment of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction using 4-bromophenylamine.

    Incorporation of the Hydroxyethyl Group: The hydroxyethyl group is added through an alkylation reaction using ethylene oxide or a similar reagent.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The bromophenyl group can be reduced to a phenyl group under appropriate conditions.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of N-(4-bromophenyl)-4,6-dichloro-N-(2-carboxyethyl)pyrimidine-5-carboxamide.

    Reduction: Formation of N-(phenyl)-4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamide.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its anticancer, antiviral, and anti-inflammatory properties.

    Materials Science: The unique structural features of this compound make it a candidate for the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It has been used as a tool compound to study various biochemical pathways and molecular interactions.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to modulation of various biochemical pathways. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Additionally, it may interact with nuclear factor-kappa B (NF-κB) pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamide
  • N-(4-fluorophenyl)-4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamide
  • N-(4-methylphenyl)-4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamide

Uniqueness

N-(4-bromophenyl)-4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamide is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity to biological targets, and overall pharmacological profile. Compared to its analogs with different substituents on the phenyl ring, the bromophenyl derivative may exhibit enhanced potency and selectivity in certain applications.

Properties

Molecular Formula

C13H10BrCl2N3O2

Molecular Weight

391.0 g/mol

IUPAC Name

N-(4-bromophenyl)-4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamide

InChI

InChI=1S/C13H10BrCl2N3O2/c14-8-1-3-9(4-2-8)19(5-6-20)13(21)10-11(15)17-7-18-12(10)16/h1-4,7,20H,5-6H2

InChI Key

PVADTCPVODIEKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(CCO)C(=O)C2=C(N=CN=C2Cl)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.